
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidinyloxy group, a phenyl ring, and a thienyl group connected through a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile typically involves a multi-step process:
Formation of the Pyrimidinyloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate phenol under basic conditions to form the pyrimidinyloxy group.
Coupling with Phenyl and Thienyl Groups: The pyrimidinyloxy intermediate is then coupled with a phenyl derivative and a thienyl derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Propenenitrile Linkage: The final step involves the formation of the propenenitrile linkage through a Knoevenagel condensation reaction, where the aldehyde group of the phenyl derivative reacts with the active methylene group of the thienyl derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines or alkanes.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The pyrimidinyloxy group can form hydrogen bonds with biological macromolecules, while the phenyl and thienyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[3-(2-pyridinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-furyl)-2-propenenitrile: Similar structure but with a furan ring instead of a thienyl ring.
(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-butenenitrile: Similar structure but with a butenenitrile linkage instead of a propenenitrile linkage.
Uniqueness
The uniqueness of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidinyloxy and thienyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H11N3OS |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(3-pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C17H11N3OS/c18-12-14(16-6-2-9-22-16)10-13-4-1-5-15(11-13)21-17-19-7-3-8-20-17/h1-11H |
InChI Key |
QHUSPNBUBPADOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)
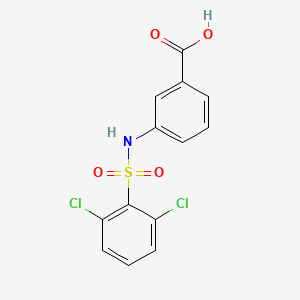
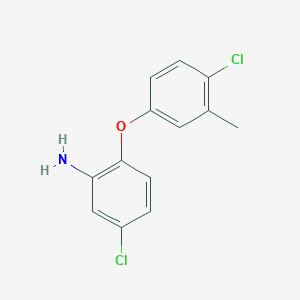
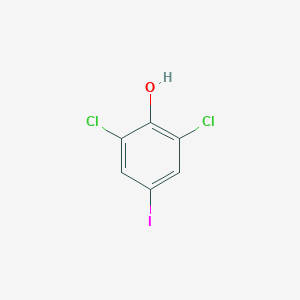
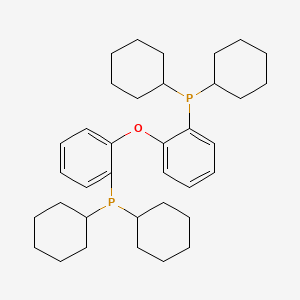
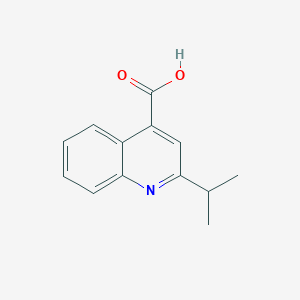
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B1308750.png)
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

